![molecular formula C10H8O3 B178878 5-Methylbenzofuran-2-carboxylic acid CAS No. 10242-09-8](/img/structure/B178878.png)
5-Methylbenzofuran-2-carboxylic acid
Overview
Description
5-Methylbenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for 5-Methylbenzofuran-2-carboxylic acid is 1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Methylbenzofuran-2-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anti-Tumor Applications
Benzofuran derivatives, including 5-Methylbenzofuran-2-carboxylic acid , have been studied for their anti-tumor properties. These compounds have shown potential in inhibiting the growth of cancer cells under analog spaceflight conditions, which include modeled microgravity and γ-radiation . This suggests that they could be used as chemotherapeutic agents or as part of a treatment regimen to enhance the immune response against tumors.
Anti-Viral Activities
The bioactivity of benzofuran derivatives extends to anti-viral applications. For instance, certain benzofuran compounds have been found to possess anti-hepatitis C virus activity, suggesting that 5-Methylbenzofuran-2-carboxylic acid might also be explored for its potential use in antiviral drug development .
Synthesis of Complex Benzofuran Compounds
The unique chemical structure of 5-Methylbenzofuran-2-carboxylic acid allows for the synthesis of complex benzofuran derivatives. These derivatives are difficult to prepare, and the compound’s ability to facilitate their synthesis is valuable for medicinal chemistry and drug design .
Natural Product Sources and Drug Prospects
Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates5-Methylbenzofuran-2-carboxylic acid could be instrumental in the discovery and development of natural drug lead compounds, owing to its presence in natural sources and its significant biological activities .
Pharmacological Research
Given the diverse pharmacological activities of benzofuran derivatives, 5-Methylbenzofuran-2-carboxylic acid is of interest in pharmacological research. It can be used to study the relationship between bioactivities and structures, which is essential for the rational design of drugs with targeted therapeutic effects .
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYTQILDXWFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359021 | |
Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzofuran-2-carboxylic acid | |
CAS RN |
10242-09-8 | |
Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methylbenzofuran-2-carboxylic acid in the synthesis of the compounds described in the research?
A1: 5-Methylbenzofuran-2-carboxylic acid serves as the starting material for synthesizing a series of 3-(5-methylbenzofuryl)-5-mercaptosubstituted-1,2,4-triazoles, N-aminomethylene- and N-oxymethylenetriazolin-5-thiones. [] These derivatives were synthesized by first creating thiosemicarbazides of 5-methylbenzofuran-2-carboxylic acid, followed by cyclization and further modifications. [] The study aimed to investigate the antitumor potential of these synthesized compounds. []
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